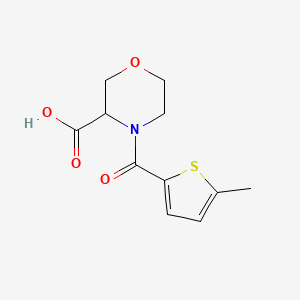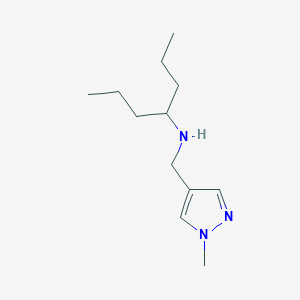
n-((1-Methyl-1h-pyrazol-4-yl)methyl)heptan-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-Methyl-1H-pyrazol-4-yl)methyl)heptan-4-amine is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a methyl group at the 1-position of the pyrazole ring and a heptan-4-amine moiety attached to the pyrazole ring via a methylene bridge.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-Methyl-1H-pyrazol-4-yl)methyl)heptan-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 1-methyl-1H-pyrazole can be formed by reacting hydrazine with acetylacetone.
Attachment of the Heptan-4-amine Moiety: The heptan-4-amine moiety can be introduced through a nucleophilic substitution reaction. The 1-methyl-1H-pyrazole is reacted with a suitable alkyl halide, such as 4-chloroheptane, in the presence of a base like sodium hydride or potassium carbonate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
N-((1-Methyl-1H-pyrazol-4-yl)methyl)heptan-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of various substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
N-((1-Methyl-1H-pyrazol-4-yl)methyl)heptan-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-((1-Methyl-1H-pyrazol-4-yl)methyl)heptan-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Methyl-1H-pyrazol-4-yl)methanamine
- N-Methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine
- 1-(3-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride
Uniqueness
N-((1-Methyl-1H-pyrazol-4-yl)methyl)heptan-4-amine is unique due to its specific structural features, such as the heptan-4-amine moiety and the methylene bridge connecting it to the pyrazole ring. These features contribute to its distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C12H23N3 |
|---|---|
Peso molecular |
209.33 g/mol |
Nombre IUPAC |
N-[(1-methylpyrazol-4-yl)methyl]heptan-4-amine |
InChI |
InChI=1S/C12H23N3/c1-4-6-12(7-5-2)13-8-11-9-14-15(3)10-11/h9-10,12-13H,4-8H2,1-3H3 |
Clave InChI |
WRMPWKKFOLPABQ-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CCC)NCC1=CN(N=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



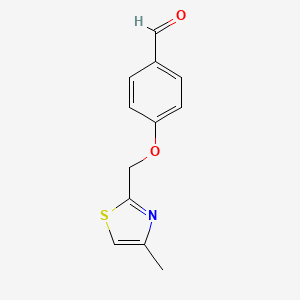
![6-Chloro-5-methyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14899213.png)
![6-Fluoro-2,2-dimethyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B14899220.png)
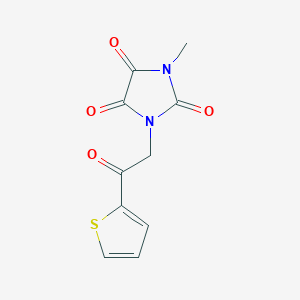
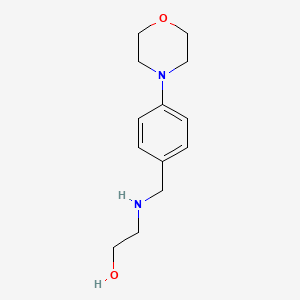
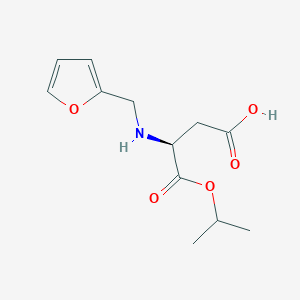

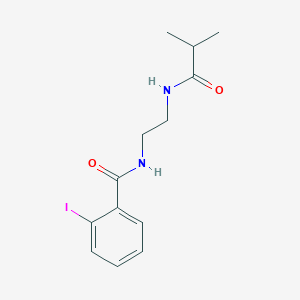
![3-(6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-(4-methylthiazol-2-yl)propanamide](/img/structure/B14899249.png)

